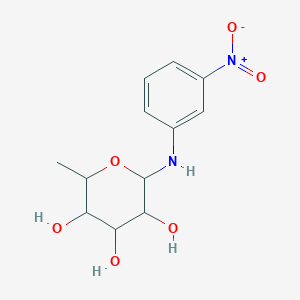![molecular formula C19H14BrNO B5156652 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)
1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, commonly known as BDQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDQ belongs to the class of benzoquinolines and has been found to exhibit promising anti-tubercular activity.
作用機序
The exact mechanism of action of BDQ is not fully understood. However, it has been proposed that BDQ inhibits the activity of the ATP synthase enzyme in M. tuberculosis. This enzyme is responsible for the production of ATP, which is essential for the survival and growth of the bacterium. By inhibiting the activity of this enzyme, BDQ disrupts the energy metabolism of the bacterium, leading to its death.
Biochemical and Physiological Effects:
BDQ has been found to exhibit low toxicity in animal models. It has also been found to have a long half-life in the body, making it a promising candidate for once-daily dosing. BDQ has been shown to accumulate in the lungs, which is the primary site of infection in tuberculosis. This property makes BDQ a potentially effective drug for the treatment of pulmonary tuberculosis.
実験室実験の利点と制限
BDQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit potent anti-tubercular activity, making it a valuable tool for studying the biology of M. tuberculosis. However, BDQ has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving BDQ.
将来の方向性
There are several future directions for research involving BDQ. One area of research is the development of new formulations of BDQ that can improve its bioavailability and efficacy. Another area of research is the identification of the exact mechanism of action of BDQ. This knowledge could lead to the development of new drugs that target the same pathway as BDQ. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BDQ in humans.
Conclusion:
BDQ is a promising compound that has the potential to be a valuable tool in the fight against tuberculosis. Its potent anti-tubercular activity, low toxicity, and long half-life make it a promising candidate for the treatment of drug-resistant tuberculosis. Further research is needed to fully understand the mechanism of action of BDQ and to evaluate its safety and efficacy in humans.
合成法
The synthesis of BDQ involves a multi-step process that includes the reaction of 2-bromoaniline with 2-nitrobenzaldehyde to form 2-bromo-N-(2-nitrobenzyl)aniline. This intermediate is then reduced to form 2-bromo-N-(2-aminobenzyl)aniline. The final step involves the reaction of 2-bromo-N-(2-aminobenzyl)aniline with 2-carboxybenzaldehyde to form BDQ.
科学的研究の応用
BDQ has been extensively studied for its anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis. BDQ has also been found to exhibit activity against drug-resistant strains of M. tuberculosis, making it a promising candidate for the treatment of drug-resistant tuberculosis.
特性
IUPAC Name |
1-(2-bromophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPOPMSIKLHKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
![4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)
![5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5156607.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
![3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B5156618.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5156625.png)

![3-(2,4-dichlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156639.png)
![N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2-(2-naphthyloxy)acetamide]](/img/structure/B5156647.png)

![5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)